ethyl 4-[4-({3-carbamoyl-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[4-({3-carbamoyl-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[2,3-c]pyridine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-({3-carbamoyl-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate involves multiple steps, including the formation of the thieno[2,3-c]pyridine core and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-({3-carbamoyl-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
Ethyl 4-[4-({3-carbamoyl-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 4-[4-({3-carbamoyl-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. This compound may exert its effects through the inhibition of key enzymes or receptors, modulation of signaling pathways, and alteration of cellular processes such as apoptosis and inflammation .
Comparison with Similar Compounds
Ethyl 4-[4-({3-carbamoyl-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
Pyrazoline derivatives: Known for their biological activity and potential therapeutic applications.
Triazole-pyrimidine hybrids: Investigated for their neuroprotective and anti-inflammatory properties.
Indole derivatives: Explored for their diverse biological and clinical applications.
Properties
IUPAC Name |
ethyl 4-[4-[(3-carbamoyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O6S2/c1-3-10-28-11-9-19-20(16-28)37-24(21(19)22(26)31)27-23(32)17-5-7-18(8-6-17)38(34,35)30-14-12-29(13-15-30)25(33)36-4-2/h5-8H,3-4,9-16H2,1-2H3,(H2,26,31)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQNUYDKCCHGRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.